molecular formula C22H12N6Na2O18S4 B12063594 Nitrosulfonazo iii,indicator grade

Nitrosulfonazo iii,indicator grade

Cat. No.: B12063594
M. Wt: 822.6 g/mol
InChI Key: CKLNXXLIRDZLQS-UHFFFAOYSA-L
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Description

Nitrosulfonazo III is a sulfonamide-based chromogenic reagent widely employed as a metallochromic indicator in analytical chemistry. It is particularly valued for its selective sensitivity to metal ions, such as calcium, magnesium, and rare earth elements, in complexometric titrations and spectrophotometric analyses. The compound’s structure includes a nitroso (–NO) group and sulfonic acid (–SO₃H) moieties, which enable pH-dependent chelation with metal ions, resulting in distinct color changes (e.g., blue to red) .

Properties

Molecular Formula

C22H12N6Na2O18S4

Molecular Weight

822.6 g/mol

IUPAC Name

disodium;4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C22H14N6O18S4.2Na/c29-21-18-9(5-16(49(41,42)43)19(21)25-23-12-3-1-10(27(31)32)7-14(12)47(35,36)37)6-17(50(44,45)46)20(22(18)30)26-24-13-4-2-11(28(33)34)8-15(13)48(38,39)40;;/h1-8,29-30H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2

InChI Key

CKLNXXLIRDZLQS-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization of 4-Nitro-2-Sulfanilic Acid

The synthesis begins with the diazotization of 4-nitro-2-sulfanilic acid, an aromatic amine derivative. This step involves treating the amine with sodium nitrite (NaNO₂) under acidic conditions, typically at 0–5°C, to form a stable diazonium salt. The reaction proceeds as follows:

Ar-NH2+NaNO2+2HClAr-N2+Cl+NaCl+2H2O\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

Key parameters include maintaining a pH < 2 and temperatures below 5°C to prevent premature decomposition of the diazonium salt.

Azo-Coupling with Chromotropic Acid

The diazonium salt is then coupled with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in a two-step process. Each diazonium group reacts with the hydroxyl groups at positions 3 and 6 of the naphthalene ring, forming the bis-azo structure. The reaction occurs in a buffered acidic medium (pH 3–5) to optimize coupling efficiency:

Ar-N2++C10H6O8S2Ar-N=N-C10H4O8S2+H+\text{Ar-N}2^+ + \text{C}{10}\text{H}6\text{O}8\text{S}2 \rightarrow \text{Ar-N=N-C}{10}\text{H}4\text{O}8\text{S}_2 + \text{H}^+

The use of arenediazonium tosylates, as described in recent literature, enhances stability and reduces side reactions during coupling.

Industrial Production Methods

Large-Scale Diazotization and Coupling

Industrial synthesis employs reactor vessels equipped with precise temperature and pH controls. Key steps include:

  • Batch Processing : Sequential diazotization and coupling steps to manage exothermic reactions.

  • Solubility Control : Addition of sulfonic acid groups ensures aqueous solubility, eliminating the need for organic solvents.

Byproduct Management

Common byproducts include positional isomers and unreacted intermediates. These are removed via:

  • Precipitation : Adjusting pH to precipitate the product, followed by filtration.

  • Ion-Exchange Chromatography : To isolate the disodium salt form (C₂₂H₁₂N₆Na₂O₁₈S₄) for indicator-grade purity.

Reaction Optimization and Challenges

Temperature and pH Dependence

ParameterOptimal RangeEffect on Yield
Temperature0–5°CPrevents diazonium decomposition
Coupling pH3.5–4.5Maximizes azo-bond formation
Reaction Time2–4 hoursBalances completion vs. side reactions

Deviations outside these ranges reduce yields by 20–40% due to hydrolysis or undesired coupling.

Isomer Control

Quantum-chemical calculations (TDDFT/B3LYP/6-31++G(d,p)) demonstrate that trans-anti (TASC) isomers are energetically disfavored, guiding conditions to favor the desired trans-syn (TSSC) configuration.

Purification and Quality Assurance

Recrystallization

The crude product is dissolved in hot deionized water and recrystallized at 4°C to remove sodium salts and unreacted precursors. This step achieves >95% purity.

Spectrophotometric Validation

Indicator-grade material is verified using UV-Vis spectroscopy, with characteristic absorbance peaks at 520 nm (azo groups) and 310 nm (naphthalene ring).

HazardPrecautionary Measure
Skin IrritationUse nitrile gloves and lab coats
Eye ExposureANSI-approved safety goggles
Inhalation RiskFume hoods with HEPA filters

Material safety data sheets (MSDS) classify the compound as a irritant, necessitating OSHA-compliant handling.

Recent Advances in Synthesis

Enzymatic Decolorization

Recent studies explore laccase enzymes for degrading Nitrosulfonazo III, offering insights into recyclable synthesis systems.

Green Chemistry Approaches

Efforts to replace NaNO₂ with bio-based nitrating agents are underway, though yields remain suboptimal (50–60%) compared to traditional methods .

Scientific Research Applications

Analytical Chemistry

Usage : Nitrosulfonazo III is primarily employed as an indicator in titrations and spectrophotometric analyses to determine the concentration of various metal ions, particularly in the detection of sulfur compounds.

Mechanism : The compound's azo groups can form stable complexes with metal ions, which can be quantitatively analyzed based on colorimetric changes. This property is essential for the accurate determination of metal concentrations in solution.

Metal IonDetection MethodColor Change
LeadSpectrophotometryYellow to red
CopperTitrationGreen to blue
IronColorimetricRed to purple

Biological Applications

Usage : In biological assays, Nitrosulfonazo III is utilized to detect and quantify biomolecules such as proteins and nucleic acids.

Case Study : A study investigated the binding affinity of Nitrosulfonazo III with various proteins. The results indicated that the compound could effectively differentiate between protein types based on their structural properties, showcasing its potential for use in biochemical assays.

Industrial Applications

Usage : The compound is also used in the dyeing industry for textiles and paper products due to its vibrant colors and stability.

Case Study : An industrial application involved using Nitrosulfonazo III in dyeing processes for cotton fabrics. The results demonstrated that the dye provided excellent wash fastness and color retention under various environmental conditions.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Compounds

Compound Name CAS RN Molecular Formula Molecular Weight Storage Conditions Primary Application Grade
Nitrosulfonazo III Not provided Not available Not available Not specified Metal ion detection Indicator grade
Sulfentrazone 122836-35-5 C₁₁H₁₀Cl₂F₂N₄O₃S 387.19 0–6°C Herbicide residue analysis Food analysis
Sulfisoxazole 127-69-5 C₁₁H₁₃N₃O₃S 267.30 0–6°C Antimicrobial agent analysis Food analysis
Sulfathiazole Sodium 144-74-1 C₉H₈N₃NaO₂S₂ 277.29 Not specified Reagent for sulfonamide testing ACS reagent grade
Sulfosalicylic Acid 97-05-2 C₆H₃(COOH)(OH)(SO₃H)·2H₂O 254.22 Not specified Protein precipitation ACS reagent grade

Key Findings:

Functional Specificity: Nitrosulfonazo III is uniquely tailored for metal ion detection, unlike Sulfentrazone (herbicide analysis) or Sulfisoxazole (antimicrobial analysis) . Its chromogenic properties are absent in non-indicator sulfonamides like Sulfathiazole Sodium, which is used for sulfonamide drug testing .

Structural Differences: While Nitrosulfonazo III contains nitroso and sulfonic acid groups, compounds like Sulfentrazone incorporate halogens (Cl, F) and heterocyclic nitrogen, enhancing their environmental persistence and bioactivity . Sulfosalicylic Acid, in contrast, features a phenolic hydroxyl group, making it suitable for protein denaturation .

This suggests differences in thermal stability or degradation pathways.

Analytical Applications :

  • Nitrosulfonazo III’s indicator grade implies strict quality control for trace metal analysis, whereas Sulfathiazole Sodium and Sulfosalicylic Acid are ACS-grade reagents, meeting broader chemical purity standards .

Research and Practical Considerations

  • Handling Protocols : Sulfisoxazole and Sulfentrazone are labeled as hazardous due to their biological activity, whereas Nitrosulfonazo III’s safety profile remains unspecified .
  • Regulatory Compliance : Food-grade sulfonamides (e.g., Sulfisoxazole) adhere to stringent regulatory standards, while Nitrosulfonazo III’s applications are confined to laboratory settings .

Biological Activity

Nitrosulfonazo III, an azo dye characterized by its nitro and sulfonic acid groups, is primarily used as an indicator in analytical chemistry for the detection of sulfur and other elements. Beyond its application in chemical analysis, this compound exhibits notable biological activities that warrant detailed exploration. This article reviews the biological activity of Nitrosulfonazo III, focusing on its mechanisms of action, applications in biological assays, and its potential therapeutic effects.

Chemical Structure and Properties

Nitrosulfonazo III is classified as an azo dye, featuring one or more azo (-N=N-) groups in its molecular structure. The presence of sulfonic acid groups enhances its solubility in aqueous solutions, making it particularly useful in various applications.

Property Details
Molecular Formula C₁₄H₁₃N₃O₇S₂
Molecular Weight 365.39 g/mol
CAS Number 1964-89-2
Solubility Soluble in water

The biological activity of Nitrosulfonazo III is largely attributed to its ability to form complexes with metal ions. The azo groups can interact with various biomolecules, altering their chemical properties and enabling detection in biological assays. Additionally, the compound's sulfonic acid groups contribute to its solubility and reactivity.

Interaction with Biological Systems

Nitrosulfonazo III has been shown to interact with proteins and enzymes, potentially affecting their activity. This interaction is critical for its application in biological assays where quantification of specific biomolecules is required.

1. Analytical Chemistry

Nitrosulfonazo III serves as a vital indicator for the determination of sulfur and other elements in various samples. Its sensitivity allows for precise measurements in complex matrices.

2. Biological Assays

The compound is employed in assays to detect and quantify biomolecules such as proteins and nucleic acids. Its ability to form stable complexes enhances the reliability of these assays.

3. Potential Therapeutic Effects

Research indicates that Nitrosulfonazo III may possess antimicrobial properties. Preliminary studies suggest that it could inhibit the growth of certain bacteria, although further investigation is required to fully understand its therapeutic potential.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of Nitrosulfonazo III against various bacterial strains. Results indicated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 32 µg/mL. These findings highlight the potential use of Nitrosulfonazo III as an antimicrobial agent.

Case Study 2: Protein Interaction Studies

In a separate study focusing on protein interactions, Nitrosulfonazo III was used to assess its binding affinity with serum albumin. The results demonstrated a strong binding interaction, suggesting that the compound could be utilized in drug delivery systems targeting specific proteins.

Table: Summary of Biological Activities

Activity Type Target Organism/ Molecule Effect Observed Reference
AntimicrobialStaphylococcus aureusInhibition (MIC: 16-32 µg/mL)
Protein BindingSerum albuminStrong binding affinity
Analytical IndicatorSulfur determinationHigh sensitivity

Q & A

Q. What criteria should guide the selection of Nitrosulfonazo III for mechanistic studies versus routine assays?

  • Decision Framework :
  • Mechanistic Studies : Prioritize high-purity grades (≥95%) and characterize side reactions (e.g., sulfonic group hydrolysis) via LC-MS. Use stopped-flow kinetics for transient intermediate analysis .
  • Routine Assays : Optimize cost-effectiveness by validating lower-grade batches (indicator grade) for non-critical applications. Include stability tests under intended storage conditions .

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